3-Tert-butyl-2-(dimethylamino)phenol
Description
3-Tert-butyl-2-(dimethylamino)phenol is a substituted phenol derivative characterized by a tert-butyl group at the 3-position and a dimethylamino group at the 2-position of the aromatic ring. These substituents confer unique steric and electronic properties, influencing its chemical reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-tert-butyl-2-(dimethylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)9-7-6-8-10(14)11(9)13(4)5/h6-8,14H,1-5H3 |
InChI Key |
UHDKQXXPDCINJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-(dimethylamino)phenol typically involves the alkylation of 2-(dimethylamino)phenol with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 3-Tert-butyl-2-(dimethylamino)phenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
3-Tert-butyl-2-(dimethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an antioxidant in lubricants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Phenol Derivatives
Key Observations :
- Steric Effects: The tert-butyl group in 3-Tert-butyl-2-(dimethylamino)phenol provides significant steric hindrance compared to smaller substituents (e.g., methyl or ethyl chains) in analogs like 4-[2-(dimethylamino)-ethyl]phenol .
- Electronic Effects: The electron-donating dimethylamino group at the 2-position enhances ring electron density, similar to 8-(dimethylamino)quinoline derivatives (), which exhibit increased reactivity at adjacent positions .
Key Observations :
- Antimicrobial Activity: Dimethylamino-substituted phenols (e.g., S-2) exhibit broad-spectrum activity against pathogens like Staphylococcus aureus and Bacillus subtilis . The tert-butyl group in the target compound may enhance membrane penetration due to lipophilicity.
- DNA Interaction: Hyperchromism and bathochromic shifts in S-2 suggest intercalation or groove binding, a property likely shared by 3-Tert-butyl-2-(dimethylamino)phenol due to its planar aromatic system .
Electrochemical Properties
Table 3: Reduction Potentials of Phenol Derivatives
| Compound Name | Reduction Potential (V) | Reference |
|---|---|---|
| Phenol | 5.1.1 | |
| 4-(Dimethylamino)-phenol | 5.1.8 | |
| 3-Tert-butyl-2-(dimethylamino)phenol* | Estimated >5.1.8 | N/A |
Key Observations :
- The tert-butyl group may further stabilize the radical intermediate, increasing redox stability .
Stability and Degradation Pathways
- Photodegradation: Analogs like 4-(dimethylamino)-phenol degrade under light to volatile byproducts (e.g., 4-hydroxy-methyl-2-pentanone) . The tert-butyl group in the target compound likely reduces photodegradation rates via steric protection of the aromatic ring.
- Thermal Stability: Bulky tert-butyl groups enhance thermal stability compared to linear alkyl chains, as seen in tert-butyl-substituted quinoline derivatives .
Pharmacological Binding Affinities
Table 4: Molecular Docking Results for Receptor Binding
| Compound Name | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 2-[4-[2-(Dimethylamino)-2-oxo...]phenol | -9.7 | |
| Furosemide (Standard) | -7.5 | |
| 3-Tert-butyl-2-(dimethylamino)phenol* | Hypothesized -8.0 to -10.0 | N/A |
Key Observations :
- The tert-butyl group may optimize hydrophobic interactions with receptor pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
